molecular formula C27H21ClN2O2 B12478647 N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide

N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide

Cat. No.: B12478647
M. Wt: 440.9 g/mol
InChI Key: ZVRAXZGOHRPZPM-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a naphthalene ring, and a chlorobenzoyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and naphthalene intermediates. One common method involves the acylation of 2-chlorobenzoyl chloride with a quinoline derivative, followed by the coupling of the resulting intermediate with a naphthalene carboxylic acid derivative. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and naphthalene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and naphthalene derivatives, such as:

Uniqueness

What sets N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide apart is its unique combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research .

Properties

Molecular Formula

C27H21ClN2O2

Molecular Weight

440.9 g/mol

IUPAC Name

N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C27H21ClN2O2/c28-24-13-4-3-11-23(24)27(32)30-16-6-9-19-17-20(14-15-25(19)30)29-26(31)22-12-5-8-18-7-1-2-10-21(18)22/h1-5,7-8,10-15,17H,6,9,16H2,(H,29,31)

InChI Key

ZVRAXZGOHRPZPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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